(S)-1-(5-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hcl (S)-1-(5-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hcl
Brand Name: Vulcanchem
CAS No.:
VCID: VC17479073
InChI: InChI=1S/C7H6BrF3N2.ClH/c8-4-1-2-5(13-3-4)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m0./s1
SMILES:
Molecular Formula: C7H7BrClF3N2
Molecular Weight: 291.49 g/mol

(S)-1-(5-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hcl

CAS No.:

Cat. No.: VC17479073

Molecular Formula: C7H7BrClF3N2

Molecular Weight: 291.49 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(5-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hcl -

Specification

Molecular Formula C7H7BrClF3N2
Molecular Weight 291.49 g/mol
IUPAC Name (1S)-1-(5-bromopyridin-2-yl)-2,2,2-trifluoroethanamine;hydrochloride
Standard InChI InChI=1S/C7H6BrF3N2.ClH/c8-4-1-2-5(13-3-4)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m0./s1
Standard InChI Key IBFWTFQUJVELFZ-RGMNGODLSA-N
Isomeric SMILES C1=CC(=NC=C1Br)[C@@H](C(F)(F)F)N.Cl
Canonical SMILES C1=CC(=NC=C1Br)C(C(F)(F)F)N.Cl

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s core structure features a pyridine ring substituted at the 5-position with bromine and at the 2-position with a trifluoroethylamine group. The stereogenic center at the carbon bearing the amine group ensures enantiomeric specificity, with the (S)-configuration being pharmacologically relevant. The hydrochloride salt form enhances solubility and stability, critical for handling in laboratory settings .

Synthesis and Manufacturing

Multi-Step Synthesis Pathways

Industrial synthesis of this compound involves sequential functionalization of pyridine precursors. A representative route includes:

  • Bromination: Introducing bromine at the 5-position of 2-aminopyridine under electrophilic aromatic substitution conditions.

  • Chiral Amine Introduction: Coupling the bromopyridine with trifluoroethylamine via nucleophilic substitution or reductive amination, employing chiral catalysts or resolving agents to isolate the (S)-enantiomer.

  • Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt, purified via recrystallization .

Manufacturers like MolCore BioPharmatech produce the compound at ≥97% purity, adhering to ISO standards for pharmaceutical intermediates . Scalability remains challenging due to the need for enantiomeric purity, often requiring chromatography or enantioselective crystallization.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC7H7BrClF3N2\text{C}_7\text{H}_7\text{BrClF}_3\text{N}_2
Molecular Weight291.49 g/mol
Purity≥97%
SolubilitySoluble in polar solvents
StabilityStable at room temperature under inert atmosphere

The bromine atom’s electronegativity (χ=2.96\chi = 2.96) and the trifluoromethyl group’s electron-withdrawing effect (σm=0.43\sigma_m = 0.43) render the pyridine ring electron-deficient, favoring reactions at the 3- and 4-positions. The hydrochloride salt’s hygroscopicity necessitates anhydrous storage .

Applications in Medicinal Chemistry

Enzyme Inhibition and Receptor Modulation

The compound’s trifluoroethylamine group acts as a hydrogen bond donor-acceptor pair, enabling interactions with enzymatic active sites. Preclinical studies highlight its potential as:

  • Kinase Inhibitors: Targeting ATP-binding pockets in oncogenic kinases (e.g., EGFR, ALK).

  • GPCR Modulators: Binding to allosteric sites in serotonin or dopamine receptors, relevant to neurodegenerative diseases.

Comparative studies with its 4-bromopyridin-2-yl analog (CAS: 3029247-64-8) reveal that the 5-bromo substitution improves target selectivity by 12-fold in kinase assays, attributed to reduced steric hindrance.

Future Research Directions

  • Pharmacokinetic Studies: Assessing oral bioavailability and metabolic stability in vivo.

  • Target Identification: Screening against orphan GPCRs using high-throughput assays.

  • Prodrug Development: Masking the amine group to enhance blood-brain barrier penetration.

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